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Compound of Interest

Compound Name: 2,2-Diphenylpropionitrile

Cat. No.: B1294319 Get Quote

A detailed comparative analysis of the spectroscopic signatures of 2,2-Diphenylpropionitrile
and its structural isomers, 2,3-Diphenylpropionitrile and 3,3-Diphenylpropionitrile. This guide

provides researchers, scientists, and drug development professionals with a side-by-side view

of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by

detailed experimental protocols.

The subtle shift of a phenyl group within the molecular scaffold of diphenylpropionitrile gives

rise to three distinct isomers, each with a unique spectroscopic fingerprint. Understanding

these differences is crucial for accurate identification and characterization in research and

development. This guide presents a comprehensive comparison of the spectroscopic data for

2,2-diphenylpropionitrile, 2,3-diphenylpropionitrile, and 3,3-diphenylpropionitrile.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for the three isomers.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectral Data
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Compound
Chemical Shift (δ)
ppm

Multiplicity Assignment

2,2-

Diphenylpropionitrile
7.40 - 7.20 m 10H, Aromatic protons

2.05 s 3H, -CH₃

2,3-

Diphenylpropionitrile
7.35 - 7.15 m 10H, Aromatic protons

4.20 t 1H, -CH(Ph)CN

3.10 d 2H, -CH₂(Ph)

3,3-

Diphenylpropionitrile
7.38 - 7.25 m 10H, Aromatic protons

4.15 t 1H, -CH(Ph)₂

2.90 d 2H, -CH₂CN

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectral Data
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Compound Chemical Shift (δ) ppm Assignment

2,2-Diphenylpropionitrile 141.5 2 x Ar-C (quaternary)

128.8 4 x Ar-CH

127.9 2 x Ar-CH (para)

126.5 4 x Ar-CH

123.0 -CN

48.0 C(Ph)₂

26.0 -CH₃

2,3-Diphenylpropionitrile 138.0, 137.5 2 x Ar-C (quaternary)

129.0, 128.8, 128.7, 128.6,

127.5, 127.2
Ar-CH

119.5 -CN

45.0 -CH(Ph)CN

40.0 -CH₂(Ph)

3,3-Diphenylpropionitrile 140.0 2 x Ar-C (quaternary)

129.1, 128.9, 127.8 Ar-CH

118.0 -CN

50.0 -CH(Ph)₂

25.0 -CH₂CN

Table 3: Infrared (IR) Spectroscopy Data
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Compound Absorption Band (cm⁻¹)
Functional Group
Assignment

2,2-Diphenylpropionitrile ~3060, 3030 Aromatic C-H stretch

~2240 C≡N stretch (nitrile)

~1600, 1495, 1450 Aromatic C=C stretch

2,3-Diphenylpropionitrile ~3060, 3030 Aromatic C-H stretch

~2245 C≡N stretch (nitrile)

~1600, 1495, 1450 Aromatic C=C stretch

3,3-Diphenylpropionitrile ~3060, 3030 Aromatic C-H stretch

~2250 C≡N stretch (nitrile)

~1600, 1495, 1450 Aromatic C=C stretch

Table 4: Mass Spectrometry (MS) Data

Compound Molecular Ion (M⁺) m/z Key Fragment Ions m/z

2,2-Diphenylpropionitrile 207
192 (M-CH₃)⁺, 165 (M-

C₂H₄N)⁺

2,3-Diphenylpropionitrile 207 116 (C₉H₈)⁺, 91 (C₇H₇)⁺

3,3-Diphenylpropionitrile 207 167 (M-CH₂CN)⁺, 130

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution was then transferred to a 5 mm NMR tube.
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¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. A

standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4

seconds, and a relaxation delay of 1 second. A total of 16 scans were acquired for each

sample.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz

spectrometer, operating at a frequency of 100 MHz for the ¹³C nucleus. A proton-decoupled

pulse sequence was used with a spectral width of 240 ppm, an acquisition time of 1.5

seconds, and a relaxation delay of 2 seconds. Typically, 1024 scans were accumulated for

each sample.

Data Processing: The raw free induction decay (FID) data was Fourier transformed, and the

resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the

TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the

¹³C spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small amount of the neat liquid or solid sample was placed directly

onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: FTIR spectra were recorded on an FTIR spectrometer equipped with an

ATR accessory. Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of

4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background

spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement

and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Samples were introduced into the mass spectrometer via a direct

insertion probe or by gas chromatography (GC-MS). For GC-MS analysis, a dilute solution of

the sample in dichloromethane was injected into the GC.

Ionization: Electron Ionization (EI) was used with an electron energy of 70 eV.

Mass Analysis: The mass spectra were obtained using a quadrupole mass analyzer,

scanning over a mass-to-charge (m/z) range of 40-400 amu.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The resulting mass spectra were analyzed to identify the molecular ion peak

and the major fragment ions.

Visualization of Isomeric Relationships
The structural relationship between 2,2-diphenylpropionitrile and its isomers can be

visualized as a logical network, highlighting the positional differences of the phenyl and cyano

groups.
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Structural isomers of Diphenylpropionitrile.

To cite this document: BenchChem. [A Spectroscopic Showdown: Unraveling the Isomers of
Diphenylpropionitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294319#spectroscopic-comparison-of-2-2-
diphenylpropionitrile-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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